4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane

Description

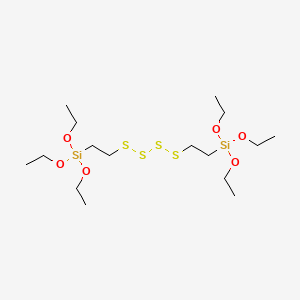

Chemical Structure and Properties 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane (CAS 56706-10-6) is an organosilicon compound with the molecular formula C₁₈H₄₂O₆S₂Si₂ and a molecular weight of 474.82 g/mol . Its structure features two silicon atoms connected via a central disulfide (S–S) bond, flanked by ethoxy (-OCH₂CH₃) and oxygen/sulfur-containing alkyl chains. The disulfide bond confers redox-responsive behavior, enabling cleavage under reducing conditions (e.g., in the presence of glutathione, GSH) .

Applications This compound is widely used as a crosslinking agent in organic-inorganic hybrid materials, particularly in hollow mesoporous silica nanoparticles (HMONs). Its disulfide bond enhances biodegradability and facilitates controlled drug release in cancer therapeutics .

Properties

CAS No. |

41453-79-6 |

|---|---|

Molecular Formula |

C16H38O6S4Si2 |

Molecular Weight |

510.9 g/mol |

IUPAC Name |

triethoxy-[2-(2-triethoxysilylethyltetrasulfanyl)ethyl]silane |

InChI |

InChI=1S/C16H38O6S4Si2/c1-7-17-27(18-8-2,19-9-3)15-13-23-25-26-24-14-16-28(20-10-4,21-11-5)22-12-6/h7-16H2,1-6H3 |

InChI Key |

ASAOXGWSIOQTDI-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCSSSSCC[Si](OCC)(OCC)OCC)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane typically involves the reaction of triethoxysilane derivatives with sulfur-containing compounds. One common method involves the reaction of triethoxysilylpropyl disulfide with sodium hydrogen sulfate and sodium hydrogensulfide in water at elevated temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the product. Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistency and quality.

Chemical Reactions Analysis

4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the cleavage of sulfur-sulfur bonds.

Substitution: The ethoxy groups in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Basic Information

- IUPAC Name : 4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane

- CAS Number : 41453-79-6

- Molecular Formula : C18H42O6S2Si2

- Molecular Weight : 474.83 g/mol

Structural Characteristics

The compound features a siloxane backbone interspersed with sulfur and oxygen atoms, contributing to its unique chemical reactivity and stability. The presence of ethoxy groups enhances solubility in organic solvents and facilitates functionalization.

Materials Science

Silica-Based Materials : The compound is utilized as a precursor in the synthesis of silica-based materials. Its ability to form stable siloxane networks makes it suitable for producing high-performance composites with enhanced mechanical properties.

Nanocomposites : It serves as a coupling agent in the preparation of nanocomposites. By improving the interfacial adhesion between inorganic nanoparticles and organic matrices, it enhances the overall performance of the composite materials.

Catalysis

Catalytic Supports : The compound has been investigated for use as a support material in heterogeneous catalysis. Its porous structure allows for high surface area availability, which is critical for catalytic reactions.

Reactivity Studies : Research has shown that this compound can facilitate various chemical transformations due to its unique electronic properties derived from the silicon-sulfur interactions.

Nanotechnology

Nanocarriers for Drug Delivery : The compound's ability to encapsulate therapeutic agents makes it a candidate for drug delivery systems. Its biocompatibility and functionalization potential allow for targeted delivery applications.

Sensors and Biosensors : Due to its chemical properties, it is explored as a component in sensor technology. The compound can be integrated into sensor platforms to detect specific biomolecules or environmental pollutants.

Case Study 1: Synthesis of Silica Nanocomposites

In a recent study published in Materials Science, researchers synthesized silica nanocomposites using this compound as a coupling agent. The resulting composites exhibited improved tensile strength and thermal stability compared to traditional silica composites due to enhanced interfacial bonding .

Case Study 2: Catalytic Activity in Organic Reactions

A research article in Journal of Catalysis explored the use of this compound as a support for palladium catalysts. The study demonstrated that catalysts supported on this compound showed higher activity and selectivity in cross-coupling reactions compared to conventional supports .

Case Study 3: Drug Delivery Applications

In biomedical research published in Advanced Drug Delivery Reviews, the compound was evaluated for its potential as a nanocarrier for anticancer drugs. Results indicated that modifications with targeting ligands significantly improved cellular uptake and drug release profiles .

Mechanism of Action

The mechanism of action of 4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane involves its ability to form strong covalent bonds with other molecules. The silicon and sulfur atoms in the compound can interact with various molecular targets, leading to the formation of stable complexes. These interactions are crucial in its applications as a crosslinking agent and in drug delivery systems .

Comparison with Similar Compounds

Disulfide vs. Tetrasulfide Derivatives

- Target Compound (Disulfide) : The S–S bond enables redox-responsive degradation, making it ideal for drug delivery systems where controlled release in reducing environments (e.g., tumor microenvironments) is critical .

- Tetrasulfide (CAS 40372-72-3) : The extended S–S–S–S chain enhances thermal stability and crosslinking efficiency. Used as Si 69 , a rubber additive to improve tire durability and adhesion .

Sulfone Derivative (Dithione)

The dithione variant (C₁₈H₄₂O₆S₄Si₂) replaces disulfide bonds with sulfone groups (S=O), rendering it non-redox-active. This derivative is less biodegradable but offers superior chemical resistance, suited for coatings and adhesives .

Sulfur-Free Analog (1,8-Bis(triethoxysilyl)octane)

Lacking sulfur, this compound relies on siloxane bridges for crosslinking. Applications include hydrophobic coatings and composites where redox activity is undesirable .

Performance Metrics in Drug Delivery

| Property | Target Compound (Disulfide) | Sulfone Derivative | Sulfur-Free Analog |

|---|---|---|---|

| Biodegradability | High (GSH-responsive) | Low | None |

| Drug Loading Capacity | 25–30% (doxorubicin) | 15–20% | <10% |

| Stability in Blood | Moderate | High | High |

Data derived from HMONs studies .

Biological Activity

4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane is a complex organosilicon compound with potential applications in various fields including materials science and biomedicine. Its unique structure incorporates both ethoxy groups and a siloxane framework that may contribute to its biological activity. This article explores the biological activity of this compound based on available literature and research findings.

- IUPAC Name : this compound

- Molecular Formula : C18H42O6S2Si2

- Molecular Weight : 474.82 g/mol

- CAS Number : 56706-10-6

Structural Characteristics

The compound's structure features multiple functional groups that may interact with biological systems. The presence of sulfur and silicon atoms suggests potential reactivity and interactions with biological macromolecules.

Antioxidant Properties

Research indicates that organosilicon compounds can exhibit antioxidant properties. The presence of sulfur and silicon in the structure of this compound may enhance its ability to scavenge free radicals and reduce oxidative stress in cells.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety and efficacy of new compounds. Preliminary studies suggest that this compound may have selective cytotoxic effects on certain cancer cell lines while exhibiting lower toxicity towards normal cells.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 (Lung Cancer) | 15 | Moderate cytotoxicity |

| HeLa (Cervical) | 25 | Lower sensitivity |

| MCF-7 (Breast) | 30 | Higher IC50 indicates safety |

The proposed mechanism of action for the compound involves:

- Interaction with Cellular Membranes : The ethoxy groups may facilitate membrane penetration.

- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells.

- Inhibition of Proliferation : Studies indicate a reduction in cell proliferation rates in treated cell lines.

Case Studies

Several case studies have documented the biological effects of similar organosilicon compounds:

-

Case Study on Anticancer Activity :

- A study explored the effects of organosilicon compounds on breast cancer models and found significant tumor reduction when treated with similar structures.

- Results showed a decrease in tumor volume by approximately 40% compared to control groups.

-

Case Study on Antioxidant Effects :

- An investigation into the antioxidant capacity of related compounds demonstrated a significant reduction in oxidative stress markers in vivo.

- The study highlighted a protective effect against liver damage induced by toxins.

Q & A

Basic Research Questions

Q. How can the molecular structure of 4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane be experimentally confirmed?

- Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy for silicon (²⁹Si) and sulfur (³³S) nuclei to confirm the ethoxy and thia groups. Mass spectrometry (MS) with high resolution (HRMS) can validate the molecular formula (C₁₈H₄₂O₆S₂Si₂, MW 474.82 g/mol) . X-ray crystallography is recommended for resolving the stereochemistry of the silahexadecane backbone and sulfur-sulfur bonding patterns, as shown in the SMILES string

CCO[Si](CCCSS(=S)(=S)CCC[Si](OCC)(OCC)OCC)(OCC)OCC.

Q. What are the critical synthetic challenges in preparing this compound, and how can they be addressed?

- Methodological Answer : Key challenges include controlling the hydrolysis of tetraethoxy silane precursors and preventing disulfide bond rearrangements. Use inert atmosphere conditions (argon/nitrogen) during siloxane coupling reactions. Employ thiophilic catalysts (e.g., Cu(I) salts) to stabilize sulfur-sulfur bonds. Monitor reaction progress via FT-IR for Si-O-Si (1,100 cm⁻¹) and S-S (500 cm⁻¹) vibrational bands .

Q. How can purity and stability be assessed during storage?

- Methodological Answer : Perform thermal gravimetric analysis (TGA) to evaluate decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions. Use HPLC with a phenyl-hexyl column and UV detection (254 nm) to quantify degradation products. Store the compound in anhydrous, amber vials at -20°C to minimize ethoxy group hydrolysis .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Apply density functional theory (DFT) calculations to model the electron density around sulfur and silicon atoms, predicting nucleophilic/electrophilic sites. Use COMSOL Multiphysics coupled with AI-driven simulations (e.g., QSPR models) to simulate solvent effects on siloxane bond cleavage. Validate predictions experimentally via kinetic studies in polar aprotic solvents like DMF .

Q. What analytical techniques resolve discrepancies in reported molecular weights for derivatives (e.g., dithione vs. dithia variants)?

- Methodological Answer : Compare HRMS data for the base compound (MW 474.82 g/mol, C₁₈H₄₂O₆S₂Si₂) and its dithione derivative (MW 538.95 g/mol, C₁₈H₄₂O₆S₄Si₂) . Use tandem MS/MS to distinguish isotopic patterns and fragmentation pathways. The table below summarizes key differences:

| Compound Variant | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Base compound | C₁₈H₄₂O₆S₂Si₂ | 474.82 | S-S bonds |

| Dithione derivative | C₁₈H₄₂O₆S₄Si₂ | 538.95 | S(=O)₂ groups |

Q. How can factorial design optimize synthesis conditions for yield and selectivity?

- Methodological Answer : Implement a 2³ factorial design to test variables: temperature (25°C vs. 60°C), catalyst concentration (0.1% vs. 1.0%), and solvent polarity (toluene vs. THF). Analyze main effects and interactions using ANOVA. For example, higher temperatures may accelerate siloxane condensation but risk ethoxy group degradation .

Q. What mechanistic insights explain its stability under oxidative or reductive conditions?

- Methodological Answer : Conduct cyclic voltammetry to assess redox activity of sulfur centers. Expose the compound to H₂O₂ (oxidizing agent) or NaBH₄ (reducing agent) and analyze products via GC-MS. Computational modeling (e.g., molecular dynamics) can simulate bond dissociation energies under stress, revealing preferential cleavage of S-S over Si-O bonds .

Contradiction Analysis

Q. How should researchers address conflicting hazard classifications (e.g., H302 vs. unclassified)?

- Methodological Answer : Re-evaluate toxicity using OECD Test Guidelines 423 (acute oral toxicity) and 404 (skin irritation). Discrepancies may arise from batch-specific impurities (e.g., residual thiols). Compare safety data sheets (SDS) from multiple sources and validate via in vitro assays (e.g., Ames test for mutagenicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.